molecular formula C24H30N4O2 B12478981 ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}methyl)benzoate

ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}methyl)benzoate

Cat. No.: B12478981
M. Wt: 406.5 g/mol
InChI Key: AHRUXHLRTWIMHN-UHFFFAOYSA-N
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Description

Ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate is a complex organic compound that features a benzodiazole core, a piperidine ring, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate typically involves multi-step organic reactions

    Benzodiazole Core Formation: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Ethyl Benzoate Group Addition: The final step involves esterification to introduce the ethyl benzoate group, typically using ethanol and a carboxylic acid derivative in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate can be compared with other similar compounds, such as:

The uniqueness of ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-1,3-benzodiazol-1-yl}methyl)benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 4-[[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]methyl]benzoate

InChI

InChI=1S/C24H30N4O2/c1-2-30-23(29)20-12-10-19(11-13-20)18-28-22-9-5-4-8-21(22)27(24(28)25)17-16-26-14-6-3-7-15-26/h4-5,8-13,25H,2-3,6-7,14-18H2,1H3

InChI Key

AHRUXHLRTWIMHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CCN4CCCCC4

Origin of Product

United States

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